

Phosphorylated vs. Unphosphorylated BAD (103-127): A Comparative Guide

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Compound of Interest

Compound Name: BAD (103-127) (human)

Cat. No.: B13906742

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The Bcl-2-associated death promoter (BAD) protein is a critical regulator of the intrinsic apoptotic pathway. Its function as a pro-apoptotic or pro-survival factor is tightly controlled by its phosphorylation state. This guide provides a detailed comparison of the phosphorylated and unphosphorylated forms of the BAD protein, with a specific focus on the 103-127 amino acid region, which constitutes a significant part of its Bcl-2 homology 3 (BH3) domain. This domain is essential for its interaction with other Bcl-2 family members and, consequently, for its role in apoptosis.

The Role of the 103-127 Region in BAD Function

The 103-127 peptide sequence is a component of the BH3 domain of BAD, a crucial region for mediating protein-protein interactions that determine a cell's fate.[1][2][3] In its unphosphorylated state, this domain allows BAD to bind to anti-apoptotic proteins like Bcl-xL and Bcl-2.[4][5] This interaction is a key step in the induction of apoptosis. Conversely, phosphorylation, particularly at sites within or near this domain, dramatically alters its binding preferences and switches its function from pro-apoptotic to pro-survival.

Unphosphorylated BAD (103-127): A Promoter of Apoptosis

In the absence of survival signals, BAD is predominantly unphosphorylated. In this state, the BH3 domain (containing the 103-127 region) is available to bind to a hydrophobic groove on anti-apoptotic proteins such as Bcl-xL and Bcl-2.[4][5] This binding event displaces pro-

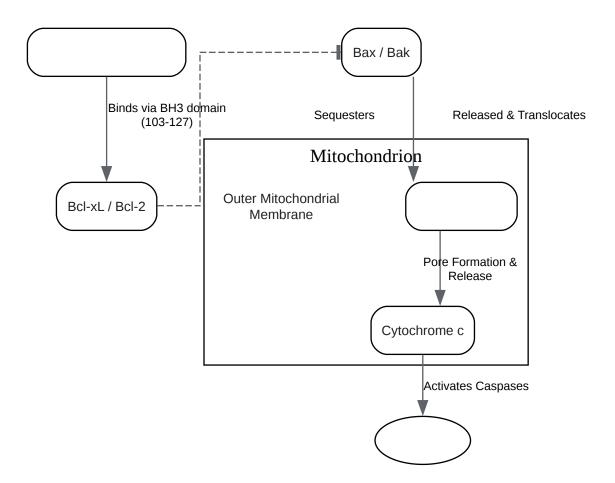




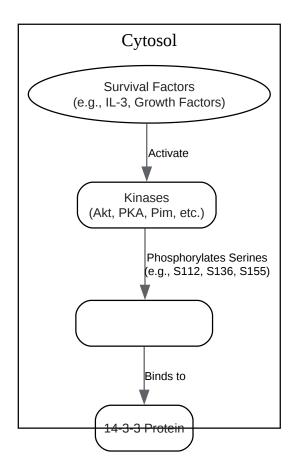


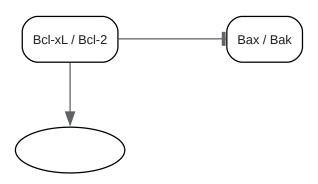
apoptotic proteins Bax and Bak, which are otherwise sequestered by Bcl-xL/Bcl-2.[5] Once liberated, Bax and Bak can oligomerize on the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, culminating in apoptosis. [6]



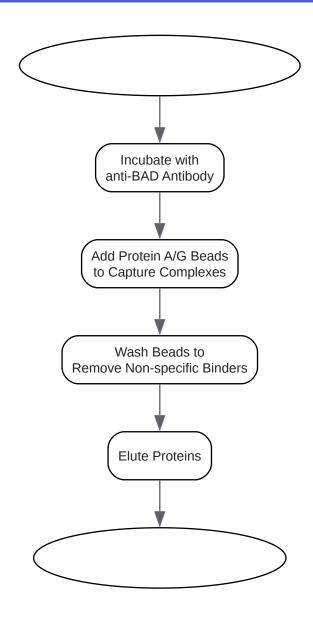












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